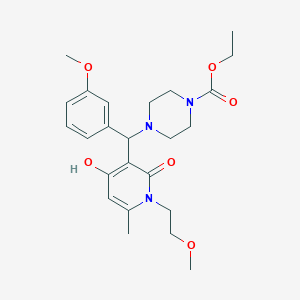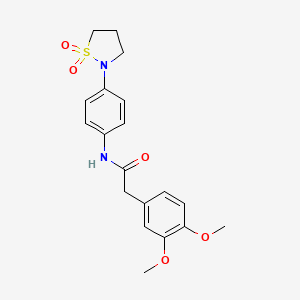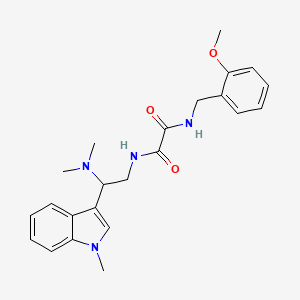
3,3-Difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide involves the activation of nicotinic acetylcholine receptors in the nervous system. These receptors are located on nerve cells that transmit pain signals, and by activating them, this compound is able to reduce the transmission of these signals. In addition, this compound has been shown to activate other receptors in the nervous system that are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to reduce the perception of pain in the body. Studies have shown that this compound is able to produce potent analgesic effects in animal models of pain, and it has also been shown to produce antidepressant-like effects in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide in lab experiments is its potent analgesic effects. This compound has been shown to produce reliable and consistent pain relief in animal models of pain, which makes it a valuable tool for studying the mechanisms of pain in the body. However, one limitation of using this compound is that it can be difficult to administer in certain experimental settings, as it requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this compound and how it affects the nervous system.
Synthesemethoden
The synthesis of 3,3-Difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide involves a multistep process that begins with the reaction of 3-pyridylmagnesium bromide with 3,3-difluorocyclobutanone. This reaction produces 3,3-difluoro-N-pyridin-3-ylcyclobutanone, which is then converted to this compound through a series of additional chemical reactions.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide has been the subject of extensive scientific research due to its potential use as a pain reliever. Studies have shown that this compound has a unique mechanism of action that targets a specific type of nicotinic acetylcholine receptor in the nervous system. This receptor is involved in the transmission of pain signals, and by targeting it, this compound is able to reduce the perception of pain in the body.
Eigenschaften
IUPAC Name |
3,3-difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)4-7(5-10)9(15)14-8-2-1-3-13-6-8/h1-3,6-7H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARHECXIQRMPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2898080.png)




![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)
![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)



![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2898101.png)